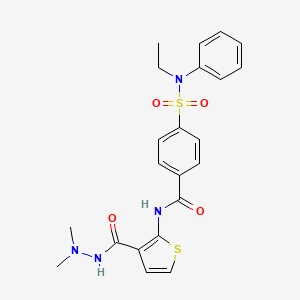
N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor and antimicrobial effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a benzamide moiety, and a sulfamoyl group, which are known to influence its biological properties. The molecular formula is C19H24N4O2S with a molecular weight of 384.56 g/mol.
Antitumor Activity
Recent studies have investigated the antitumor potential of various derivatives of benzamide compounds, including those structurally related to this compound.
-
In Vitro Studies :
- Compounds similar in structure have been evaluated against human lung cancer cell lines (A549, HCC827, NCI-H358). For instance, compounds with similar functional groups demonstrated significant cytotoxicity with IC50 values ranging from 0.85 μM to 6.75 μM in 2D cultures and higher values in 3D culture models .
- The presence of specific substituents on the benzamide moiety was critical for enhancing antitumor activity, particularly when targeting DNA interactions.
- Mechanism of Action :
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Microbial Assays :
-
Potential Applications :
- Given the rising antibiotic resistance, compounds with dual antitumor and antimicrobial properties may serve as valuable candidates for further development.
Case Studies
- Study on Benzamide Derivatives : A recent study highlighted the synthesis and evaluation of various benzamide derivatives for their antitumor activity against lung cancer cell lines. The findings suggested that modifications at the thiophene ring significantly impacted cytotoxicity and selectivity towards cancer cells compared to normal fibroblasts .
- Antimicrobial Evaluation : Another investigation focused on assessing the antimicrobial efficacy of structurally related compounds, demonstrating that certain derivatives exhibited significant inhibition against both gram-positive and gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
Research Findings Summary
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
| Activity Type | Cell Line/Organism | IC50 Values (μM) | Mechanism |
|---|---|---|---|
| Antitumor | A549 | 2.12 | DNA intercalation |
| Antitumor | HCC827 | 5.13 | Protein kinase inhibition |
| Antimicrobial | E. coli | 15 | Cell wall synthesis inhibition |
| Antimicrobial | S. aureus | 10 | Membrane disruption |
特性
IUPAC Name |
N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-4-26(17-8-6-5-7-9-17)32(29,30)18-12-10-16(11-13-18)20(27)23-22-19(14-15-31-22)21(28)24-25(2)3/h5-15H,4H2,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFNGBKLVBZZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













